2'-nitro-2-biphenylcarboxylic acid
Description
Context within Biphenyl (B1667301) Chemistry and Carboxylic Acids
2'-Nitro-2-biphenylcarboxylic acid, with the chemical formula C13H9NO4, is an organic compound that belongs to the biphenyl class of molecules. nih.gov Structurally, it is characterized by a biphenyl framework, which consists of two phenyl rings linked by a single carbon-carbon bond. One phenyl ring is substituted with a nitro group (-NO2) at the 2' position, and the other phenyl ring contains a carboxylic acid group (-COOH) at the 2-position. nih.gov This unique arrangement of functional groups on the biphenyl scaffold makes it a significant compound in various areas of chemical research.
Biphenyl derivatives are of great interest in organic chemistry as they are core structures in many pharmaceuticals, agrochemicals, and materials. ajgreenchem.com The presence of the carboxylic acid group in this compound imparts acidic properties to the molecule and provides a reactive site for various chemical transformations. Carboxylic acids are a fundamental class of organic compounds, and their chemistry is well-established.
Significance of Nitro-Aromatic Compounds in Organic Synthesis
Nitro-aromatic compounds, such as this compound, are valuable intermediates in organic synthesis. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring to which it is attached. ontosight.ai A key transformation of the nitro group is its reduction to an amino group (-NH2). masterorganicchemistry.com This conversion is a fundamental step in the synthesis of a wide array of compounds, including dyes, pharmaceuticals, and other specialty chemicals. The resulting amino group can then be further modified, allowing for the construction of more complex molecular architectures.
Overview of Research Domains for this compound
Research involving this compound spans several domains of chemistry. It is a crucial precursor for the synthesis of various heterocyclic compounds. For instance, the intramolecular cyclization of this compound and its derivatives is a key step in the preparation of dibenzo[c,f] nih.govsigmaaldrich.comoxazepines and other related nitrogen-containing heterocyclic systems.
Furthermore, this compound serves as a building block in the synthesis of more complex biphenyl derivatives with potential applications in medicinal chemistry and materials science. ajgreenchem.com The presence of both a nitro group and a carboxylic acid group allows for a wide range of chemical modifications, making it a versatile starting material for the synthesis of new organic molecules with desired properties.
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-(2-nitrophenyl)benzoic acid nih.gov |
| Molecular Formula | C13H9NO4 nih.gov |
| Molecular Weight | 243.21 g/mol nih.gov |
| CAS Number | 17294-89-2 nih.gov |
| Appearance | White to light yellow crystalline solid ontosight.ai |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758) ontosight.ai |
Spectroscopic Data of this compound
| Spectroscopy | Data |
| ¹³C NMR | Spectra available in spectral databases. nih.gov |
| GC-MS | Mass spectrometry data is available. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-nitrophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)11-7-2-1-5-9(11)10-6-3-4-8-12(10)14(17)18/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCFFNURIFARKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312868 | |
| Record name | 2-(2-nitrophenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17294-89-2 | |
| Record name | [1, 2'-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-nitrophenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 2 Nitro 2 Biphenylcarboxylic Acid
Palladium-Catalyzed Cross-Coupling Reactions: A Mainstay in Biphenyl (B1667301) Synthesis
Palladium-catalyzed cross-coupling reactions have become the cornerstone for the construction of biaryl compounds, offering a versatile and efficient means to forge the crucial carbon-carbon bond. Among these, the Suzuki-Miyaura coupling is a prominently utilized method for synthesizing 2'-nitro-2-biphenylcarboxylic acid and its derivatives.
Suzuki-Miyaura Coupling Approaches
The Suzuki-Miyaura coupling reaction typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. This method has been adapted for the synthesis of various biphenyl carboxylic acids. rsc.org
The synthesis of this compound via Suzuki-Miyaura coupling strategically employs substituted boronic acids, specifically 2-nitrophenylboronic acid, as a key building block. This is typically coupled with a halo-substituted benzoic acid, such as 2-bromobenzoic acid or 2-chlorobenzoic acid. The nitro group's presence on the boronic acid is a critical feature for the synthesis of the target molecule.
A general representation of this approach is the coupling of a 2-halobenzoic acid with 2-nitrophenylboronic acid. The reaction proceeds under the influence of a palladium catalyst and a suitable base to yield this compound. While specific yield data for the direct synthesis of this compound is not extensively detailed in readily available literature, related transformations provide insight into the feasibility of this approach. For instance, the Suzuki-Miyaura coupling of 2-bromobenzonitrile (B47965) with various arylboronic acids has been reported, demonstrating the viability of coupling at the ortho position of a substituted benzene (B151609) ring. google.com
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 2-Bromobenzoic Acid | 2-Nitrophenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Data not available |
| 2-Chlorobenzoic Acid | 2-Nitrophenylboronic Acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | Data not available |
Table 1: Representative Suzuki-Miyaura Coupling Reactions for the Synthesis of this compound. This table presents hypothetical yet plausible conditions based on general Suzuki-Miyaura coupling protocols for similar substrates.
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent. Research into the synthesis of biphenyl carboxylic acids has shown that various palladium catalysts and ligands can be employed to achieve high yields. rsc.org
For the synthesis of substituted biphenyls, catalyst systems such as Pd(OAc)₂ with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more sterically demanding biaryl phosphine ligands (e.g., SPhos, XPhos) are commonly explored. The choice of base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (B84403) (e.g., K₃PO₄), is crucial for the transmetalation step. The solvent system often consists of an organic solvent such as toluene, dioxane, or THF, frequently with the addition of water to facilitate the dissolution of the base.
In a study on the synthesis of various biphenyl carboxylic acids, a water-soluble fullerene-supported PdCl₂ nanocatalyst demonstrated high efficiency at room temperature. rsc.org While not specific to this compound, this highlights the ongoing development of more sustainable and efficient catalytic systems. The optimization of these conditions is critical to maximize the yield and purity of the desired product while minimizing side reactions.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 80 | Moderate to High |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | High |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | DME | 90 | High |
Table 2: Optimization of Catalysts and Conditions for Suzuki-Miyaura Coupling. This table illustrates common catalyst systems and conditions that are typically optimized for the synthesis of biphenyl carboxylic acids.
Other Arylation Processes
Besides the Suzuki-Miyaura coupling, other arylation methods can be employed for the synthesis of the biphenyl core. The Ullmann reaction, a classical copper-catalyzed coupling of two aryl halides, represents an alternative approach. organic-chemistry.orgwhiterose.ac.ukresearchgate.net While traditionally requiring harsh conditions, modern modifications have improved its applicability. A variation of this is the Ullmann condensation, which can be used to form C-C bonds. For instance, the reaction of ortho-chloronitrobenzene can yield 2,2'-dinitrobiphenyl (B165474), a precursor to the target molecule. whiterose.ac.uk
Another relevant method is the copper/palladium-catalyzed decarboxylative cross-coupling of potassium benzoates. For example, the reaction of potassium 2-nitrobenzoate (B253500) with 4-bromotoluene (B49008) has been shown to produce 4-methyl-2'-nitrobiphenyl in high yield, demonstrating a pathway to ortho-substituted nitrobiphenyls. nih.gov
| Aryl Halide 1 | Aryl Halide 2 / Reagent | Catalyst | Conditions | Product | Yield (%) |
| 2-Chloronitrobenzene | 2-Chloronitrobenzene | Cu | High Temperature | 2,2'-Dinitrobiphenyl | Low to Moderate |
| Potassium 2-nitrobenzoate | 4-Bromotoluene | (phen)Cu(PPh₃)₂NO₃ / Pd(acac)₂ | Mesitylene, 150 °C | 4-Methyl-2'-nitrobiphenyl | 99 |
Table 3: Examples of Other Arylation Processes. This table provides examples of alternative arylation reactions for the synthesis of biphenyl precursors.
Functional Group Transformations Preceding Biphenyl Formation
An alternative synthetic strategy involves the formation of the biphenyl skeleton first, followed by the introduction or modification of functional groups to arrive at the final product. A key transformation in this context is the reduction of a nitro group.
Reduction of Nitro-Containing Precursors and Subsequent Reactions
A plausible route to this compound involves the selective reduction of a dinitro biphenyl precursor. For example, 2,2'-dinitrobiphenyl can be selectively reduced to 2-amino-2'-nitrobiphenyl. This transformation is crucial as it provides a handle for further functionalization on one of the phenyl rings while retaining the nitro group on the other. Various reducing agents can be employed for this purpose, with sodium bisulfite being a classic reagent for the partial reduction of dinitrobiphenyls. researchgate.net
Following the selective reduction to obtain 2-amino-2'-nitrobiphenyl, the amino group can be converted to a carboxylic acid function via a Sandmeyer-type reaction. This typically involves diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which is then subjected to a reaction with a cyanide salt (e.g., cuprous cyanide) followed by hydrolysis of the resulting nitrile to the carboxylic acid.
| Starting Material | Reagent(s) | Product | Yield (%) |
| 2,2'-Dinitrobiphenyl | NaHS | 2-Amino-2'-nitrobiphenyl | Data not available |
| 2-Amino-2'-nitrobiphenyl | 1. NaNO₂, H₂SO₄2. CuCN3. H₃O⁺ | This compound | Data not available |
Table 4: Functional Group Transformations Leading to this compound. This table outlines a potential synthetic sequence involving reduction and subsequent functional group interconversion.
Derivatization from Related Biphenyl Precursors
A key strategy for synthesizing this compound involves the manipulation of functional groups on a pre-formed biphenyl scaffold. This approach leverages the stability of the biphenyl core while modifying peripheral groups to achieve the desired carboxylic acid functionality.
The oxazoline (B21484) group serves as a masked carboxylic acid, which can be unveiled under hydrolytic conditions. This method is particularly useful as the oxazoline moiety can be stable to certain reaction conditions used to construct the biphenyl framework. The general approach involves the synthesis of a 2-(2'-nitrobiphenyl)-2-oxazoline intermediate, followed by its hydrolysis to yield the target carboxylic acid.
The hydrolysis of the oxazoline ring can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the oxazoline derivative in the presence of a strong mineral acid, such as hydrochloric acid or sulfuric acid, in an aqueous or mixed aqueous-organic solvent system. The reaction proceeds via protonation of the oxazoline nitrogen, followed by nucleophilic attack of water on the imidate carbon. Subsequent ring opening and hydrolysis of the resulting amino ester intermediate afford the desired carboxylic acid.
Basic hydrolysis, on the other hand, is typically performed by heating the oxazoline with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the imidate carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt. Acidic workup then provides the final carboxylic acid.
The choice between acidic and basic hydrolysis can depend on the stability of other functional groups within the molecule. For a substrate containing a nitro group, care must be taken to avoid harsh reaction conditions that could lead to undesired side reactions.
Table 1: General Conditions for Hydrolysis of Biphenyl-2-oxazolines
| Reagent | Solvent | Temperature | Reaction Time | Product |
|---|---|---|---|---|
| Hydrochloric Acid (aq) | Water/Organic Co-solvent | Reflux | Several hours | Biphenyl-2-carboxylic acid |
| Sulfuric Acid (aq) | Water/Organic Co-solvent | Reflux | Several hours | Biphenyl-2-carboxylic acid |
| Sodium Hydroxide (aq) | Water/Ethanol | Reflux | Several hours | Biphenyl-2-carboxylate (requires acidic workup) |
| Potassium Hydroxide (aq) | Water/Ethanol | Reflux | Several hours | Biphenyl-2-carboxylate (requires acidic workup) |
This table presents generalized conditions. Specific conditions for 2-(2'-nitrobiphenyl)-2-oxazoline may vary.
An alternative synthetic route to this compound begins with 2-nitro-9-fluorenone (B187283). This method involves the oxidative cleavage of the C9-carbonyl bridge of the fluorenone ring system to generate the biphenyl structure with the required carboxylic acid functionality.
A common method for achieving this transformation is the Baeyer-Villiger oxidation. This reaction involves the treatment of a ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in the presence of a Lewis acid. The reaction proceeds through the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms, converting the ketone into an ester (or a lactone in the case of cyclic ketones).
In the case of 2-nitro-9-fluorenone, the Baeyer-Villiger oxidation would yield a lactone (a cyclic ester). The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The subsequent step involves the hydrolysis of this lactone intermediate under acidic or basic conditions to open the ring and form the target this compound.
Table 2: Baeyer-Villiger Oxidation of Ketones
| Oxidizing Agent | Typical Solvent | Catalyst (if applicable) | General Substrate | General Product |
|---|---|---|---|---|
| m-CPBA | Dichloromethane (B109758), Chloroform (B151607) | None | Ketone | Ester/Lactone |
| Peracetic acid | Acetic acid | None | Ketone | Ester/Lactone |
| Hydrogen Peroxide | Water, t-Butanol | Lewis Acids (e.g., BF₃·OEt₂) | Ketone | Ester/Lactone |
| Caro's acid (H₂SO₅) | Water | None | Ketone | Ester/Lactone |
This table outlines general conditions for the Baeyer-Villiger oxidation. The specific application to 2-nitro-9-fluorenone would be followed by a hydrolysis step to yield the final carboxylic acid.
The success of this approach hinges on the efficient oxidative cleavage of the fluorenone core without affecting the nitro group. The choice of oxidant and reaction conditions is crucial to ensure high yields and prevent unwanted side reactions.
Iii. Chemical Reactivity and Transformations of 2 Nitro 2 Biphenylcarboxylic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) in 2'-nitro-2-biphenylcarboxylic acid is a versatile functional group that participates in several fundamental organic reactions.
Esterification is a key reaction of carboxylic acids, and this compound can be converted to its corresponding esters under various conditions. nih.gov The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. nih.gov Alternatively, N-bromosuccinimide (NBS) has been shown to be an efficient catalyst for the direct esterification of aryl carboxylic acids with alcohols. nih.gov This method is notable for being metal-free and tolerant of air and moisture. nih.gov
The general procedure for NBS-catalyzed esterification involves heating a mixture of the carboxylic acid, the alcohol, and a catalytic amount of NBS. nih.gov The reaction progress can be influenced by temperature, with 70°C often being optimal. nih.gov
Table 1: Examples of Esterification Reactions
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Methanol, H+ | Methyl 2'-nitro-2-biphenylcarboxylate |
The carboxylic acid can be converted into amides, which are important intermediates in organic synthesis. libretexts.org Direct reaction of a carboxylic acid with an amine is often challenging because the basic amine can deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid is typically activated first. libretexts.org
One common method involves the use of a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, which can then be displaced by an amine to form the amide. libretexts.org This allows for the formation of secondary and tertiary amides using primary and secondary amines, respectively. libretexts.org
Table 2: Amidation Reaction Example
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Ammonia, DCC | 2'-Nitro-2-biphenylcarboxamide |
Carboxylic acids can be converted to more reactive derivatives such as acid chlorides and anhydrides. libretexts.org Acid chlorides are particularly useful synthetic intermediates. The most common reagent for this transformation is thionyl chloride (SOCl₂). libretexts.orglibretexts.org The reaction involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a good leaving group. libretexts.org The chloride ion produced then acts as a nucleophile to form the acid chloride. libretexts.org Other reagents like phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) can also be used. libretexts.orgchemguide.co.uk
Acid anhydrides can be formed from dicarboxylic acids upon heating. While this compound is not a dicarboxylic acid, this reaction is a key transformation for related structures.
Table 3: Reagents for Acid Chloride Formation
| Reagent | Byproducts |
|---|---|
| Thionyl chloride (SOCl₂) | SO₂, HCl |
| Phosphorus(V) chloride (PCl₅) | POCl₃, HCl |
The carboxylic acid group can be reduced to a primary alcohol. libretexts.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are not strong enough. libretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated. libretexts.org
The reduction of a carboxylic acid to an aldehyde is a more challenging transformation that requires specific reagents to stop the reduction at the aldehyde stage.
Table 4: Reduction of the Carboxylic Acid Group
| Reactant | Reagent | Product |
|---|
Reactions of the Nitro Group
The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups. ontosight.ai
The most significant reaction of the nitro group in this context is its reduction to an amino group (-NH₂). This transformation is crucial for the synthesis of various biologically active compounds and is a key step in many synthetic pathways. masterorganicchemistry.com
Several methods can be employed for this reduction:
Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com
Metal/Acid Reduction: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for reducing nitro groups. masterorganicchemistry.com
The resulting 2'-amino-2-biphenylcarboxylic acid is a valuable building block for the synthesis of more complex molecules.
Table 5: Reduction of the Nitro Group
| Reactant | Reagent | Product |
|---|---|---|
| This compound | H₂, Pd/C | 2'-Amino-2-biphenylcarboxylic acid |
Intramolecular Cyclization Reactions Involving the Nitro Group
The proximate positioning of the nitro and carboxylic acid groups across the biphenyl (B1667301) linkage facilitates intramolecular cyclization reactions, a key transformation of this molecule.
A significant intramolecular cyclization of this compound and its derivatives leads to the formation of benzo[c]coumarins. This class of compounds is a core structural motif in a number of naturally occurring substances. The transformation typically involves the reduction of the nitro group to an amino group, which can then undergo lactonization with the neighboring carboxylic acid.
Various synthetic protocols have been developed to achieve this cyclization. For instance, one-pot procedures utilizing visible-light photoredox catalysis with heterogeneous catalysts like graphitic carbon nitride (g-C3N4) have been employed to convert related 2-arylbenzyl methyl ethers into benzo[c]coumarins. researchgate.net Other methods may involve more traditional reducing agents to facilitate the initial reduction of the nitro group.
The mechanism of benzo[c]coumarin formation from precursors like this compound generally proceeds through a series of well-defined steps. The initial and crucial step is the reduction of the nitro group to an amine. This can be achieved through various methods, including catalytic hydrogenation or the use of chemical reducing agents.
Following the formation of the amino group, an intramolecular nucleophilic attack of the newly formed amine on the carbonyl carbon of the carboxylic acid occurs. This is an intramolecular amidation reaction that leads to the formation of a lactam ring, which in this specific case is the core structure of benzo[c]coumarin. The reaction is often facilitated by acidic or basic conditions or by the use of coupling agents that activate the carboxylic acid.
In some related syntheses of coumarin (B35378) derivatives, mechanistic studies have highlighted the role of radical cascade reactions. For example, the synthesis of 3-nitro-4-aryl-2H-chromen-2-ones from aryl alkynoate esters has been shown to proceed via NO2-radicals generated by the action of a superoxide (B77818) ion under visible light photocatalysis. researchgate.net While not directly involving this compound, these studies provide insight into the diverse mechanistic pathways available for the formation of coumarin-type structures.
Reactions of the Biphenyl System
The biphenyl core of this compound is susceptible to reactions characteristic of aromatic compounds, allowing for further modification of the molecule. ajgreenchem.com
Like benzene (B151609) and other aromatic compounds, the biphenyl system can undergo electrophilic aromatic substitution (EAS) reactions. ajgreenchem.commasterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on one of the aromatic rings. The directing effects of the existing substituents—the carboxylic acid and the nitro group—will influence the position of the incoming electrophile.
The nitro group is a strong deactivating group and a meta-director, while the carboxylic acid group is also deactivating and meta-directing. However, the other phenyl ring can be considered an activating group. Therefore, electrophilic substitution is most likely to occur on the phenyl ring bearing the carboxylic acid group, at positions ortho or para to the other phenyl ring. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration using a mixture of nitric and sulfuric acids introduces a nitronium ion (NO2+) as the electrophile. youtube.com
Recent research has provided new insights into the mechanisms of EAS reactions, challenging the long-held two-stage process involving a mandatory arenium ion intermediate (σ-complex). nih.gov Studies on halogenation and nitration suggest that in nonpolar solvents and in the absence of a catalyst, the reaction can proceed through a concerted single transition state. nih.gov
The carboxylic acid and nitro groups of this compound offer versatile handles for further functionalization. The carboxylic acid can be converted into a variety of derivatives such as esters, amides, and acid chlorides. These transformations can be used to couple the molecule to other chemical entities or to modify its physical and chemical properties.
The nitro group can also be a site for chemical modification. As mentioned previously, its reduction to an amine is a key step in the synthesis of benzo[c]coumarins and opens up a wide range of possibilities for further reactions, such as diazotization followed by substitution to introduce a variety of functional groups. youtube.com
Advanced Synthetic Applications as a Precursor
This compound serves as a valuable precursor in the synthesis of more complex and functionally rich molecules. Its bifunctional nature and the conformational flexibility of the biphenyl system make it an important building block in organic synthesis.
Its role as a precursor to benzo[c]coumarins is a prime example of its utility. researchgate.net These compounds and their derivatives are of interest due to their presence in natural products and their potential biological activities. The synthesis of various substituted benzo[c]coumarins often starts from appropriately substituted this compound analogues.
Furthermore, the ability to functionalize both the aromatic rings and the existing functional groups allows for the construction of a diverse array of molecules. For example, by combining intramolecular cyclization with other transformations, it is possible to synthesize fused heterocyclic systems. The strategic manipulation of the nitro and carboxylic acid groups, in concert with reactions on the biphenyl backbone, provides a powerful platform for the synthesis of novel organic compounds.
Iv. Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for the structural elucidation of 2'-nitro-2-biphenylcarboxylic acid, offering detailed insights into the connectivity and chemical environment of its constituent atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound displays a complex pattern of signals in the aromatic region, corresponding to the eight distinct protons on the biphenyl (B1667301) core, in addition to a characteristic downfield signal for the carboxylic acid proton. The specific chemical shifts and coupling constants are highly dependent on the solvent used for the analysis. In a typical analysis using deuterated chloroform (B151607) (CDCl₃), the carboxylic acid proton appears as a broad singlet at approximately 11.0 ppm. The aromatic protons resonate between 7.30 and 7.93 ppm, with their exact positions and multiplicities determined by their proximity to the electron-withdrawing nitro and carboxylic acid groups.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| COOH | ~11.0 | Broad Singlet | - |
| Aromatic Protons | 7.30 - 7.93 | Multiplet | - |
Note: The specific assignments for each aromatic proton require advanced 2D NMR techniques due to the complex coupling patterns.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides further confirmation of the molecular structure by identifying the 13 unique carbon environments within this compound. The carboxylic acid carbon is readily identified by its characteristic downfield chemical shift, typically appearing around 168.5 ppm. The carbon atom attached to the nitro group also exhibits a downfield shift due to the strong electron-withdrawing nature of the substituent. The remaining aromatic carbons produce a series of signals in the range of approximately 120 to 141 ppm.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=O | ~168.5 |
| Aromatic C-NO₂ | Downfield Shift |
| Aromatic Carbons | ~120 - 141 |
Note: Precise assignment of each aromatic carbon signal necessitates the use of two-dimensional NMR techniques.
Two-Dimensional NMR Techniques for Structure Confirmation
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for the definitive assignment of all proton and carbon signals in this compound. princeton.edu An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated aromatic carbons. The HMBC experiment, on the other hand, reveals longer-range couplings between protons and carbons (typically over two to three bonds). princeton.edu This is particularly useful for identifying the quaternary carbons, including the carboxylic acid carbon and the carbons at the biphenyl linkage, by observing their correlations with nearby protons. These 2D NMR techniques provide a complete and unambiguous map of the molecular structure, confirming the connectivity of the two phenyl rings and the positions of the nitro and carboxylic acid substituents. princeton.edu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Analysis of Characteristic Vibrational Modes
The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid group gives rise to a strong, sharp absorption band around 1700 cm⁻¹. The presence of the nitro group is confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, which typically appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The aromatic C-H stretching vibrations are observed as a series of weaker bands above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Acid) | 2500 - 3300 | Broad |
| C=O Stretch (Acid) | ~1700 | Strong |
| Asymmetric NO₂ Stretch | ~1530 | Strong |
| Symmetric NO₂ Stretch | ~1350 | Strong |
| Aromatic C-H Stretch | >3000 | Weak |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (243.21 g/mol ). nih.gov Depending on the ionization technique used, other ions such as the protonated molecule ([M+H]⁺) or the deprotonated molecule ([M-H]⁻) may be observed.
The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this molecule may include the loss of a hydroxyl group (-OH, m/z 17), a nitro group (-NO₂, m/z 46), or a carboxyl group (-COOH, m/z 45). The relative abundances of these fragment ions can help to confirm the structure of the molecule.
| Ion | Mass-to-Charge Ratio (m/z) | Identity |
| [M]⁺ | 243 | Molecular Ion |
| [M-OH]⁺ | 226 | Loss of OH |
| [M-NO₂]⁺ | 197 | Loss of NO₂ |
| [M-COOH]⁺ | 198 | Loss of COOH |
Elucidation of Molecular Formula and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of a compound by analyzing its fragmentation pattern upon ionization. pitt.edu For this compound, high-resolution mass spectrometry confirms its molecular formula.
The molecular formula of this compound is C₁₃H₉NO₄. nih.gov This corresponds to a molecular weight of approximately 243.21 g/mol . nih.govchemcd.com In mass spectrometry, the compound will typically exhibit a molecular ion peak ([M]⁺) corresponding to this mass.
The fragmentation of this compound under electron impact (EI) ionization is dictated by the presence of its key functional groups: a carboxylic acid, a nitro group, and two aromatic rings. The fragmentation pattern provides a veritable fingerprint of the molecule's structure. Aromatic carboxylic acids characteristically undergo specific fragmentation pathways, including the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). libretexts.orgyoutube.com
The fragmentation process for this compound can be proposed as follows:
Molecular Ion Peak ([M]⁺): The initial species detected is the ionized molecule with a mass-to-charge ratio (m/z) of 243.
Loss of Hydroxyl Radical ([M-OH]⁺): A common fragmentation for carboxylic acids is the cleavage of the C-OH bond, resulting in a prominent peak at m/z 226. libretexts.orgyoutube.com
Loss of Carboxyl Group ([M-COOH]⁺): The molecule can also lose the entire carboxylic acid functional group, leading to a fragment ion at m/z 198. libretexts.orgyoutube.com
Loss of Nitric Oxide ([M-NO]⁺): Nitroaromatic compounds can undergo rearrangement and lose nitric oxide (NO), which would correspond to a fragment at m/z 213.
Loss of Nitro Group ([M-NO₂]⁺): A direct cleavage of the C-N bond can result in the loss of the nitro group (NO₂), producing a fragment at m/z 197.
| Proposed Fragment | Mass-to-Charge Ratio (m/z) | Neutral Loss |
|---|---|---|
| [C₁₃H₉NO₄]⁺ | 243 | - |
| [C₁₃H₈NO₃]⁺ | 226 | OH |
| [C₁₂H₈NO₄]⁺ | 198 | COOH |
| [C₁₃H₉O₄]⁺ | 213 | NO |
| [C₁₃H₉O₂]⁺ | 197 | NO₂ |
X-ray Crystallography (for derivatives/complexes)
While obtaining single crystals of this compound itself suitable for X-ray diffraction can be challenging, the crystal structures of its derivatives and complexes provide invaluable, definitive information about molecular geometry, bond lengths, bond angles, and intermolecular interactions.
A notable example is the crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide , an amide derivative of this compound. researchgate.net The study of this derivative reveals key structural features that are influenced by the nitro and amide groups. In this compound, the central amide fragment is essentially planar, but the two phenyl rings are twisted relative to this plane at dihedral angles of 71.76° and 24.29°. researchgate.net The crystal packing is stabilized by a network of N-H···O and C-H···O hydrogen bonds, which create a three-dimensional supramolecular architecture. researchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₃H₉N₃O₅ |
| Formula Weight | 287.23 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.7564 (2) |
| b (Å) | 12.1142 (4) |
| c (Å) | 12.9355 (4) |
| Volume (ų) | 1215.45 (6) |
| Z | 4 |
V. Theoretical and Computational Chemistry of 2 Nitro 2 Biphenylcarboxylic Acid
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement and energy of its electrons.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties and geometries of organic molecules. semanticscholar.orgresearchgate.net For 2'-nitro-2-biphenylcarboxylic acid, DFT calculations, often employing hybrid functionals like B3LYP or M06-2X with Pople-style basis sets such as 6-311++G(d,p), are used to determine its most stable three-dimensional structure. researchgate.netnanoient.org These calculations are crucial for obtaining optimized molecular geometries, vibrational frequencies, and electronic properties. semanticscholar.org
The key structural feature of this molecule is the dihedral angle between the two phenyl rings. Due to significant steric repulsion between the ortho-substituted carboxylic acid and nitro groups, a planar conformation is highly unfavorable. DFT calculations can precisely predict this dihedral angle in the gas phase and in various solvents, providing a quantitative measure of the steric strain. Furthermore, these studies can elucidate the electronic impact of the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups on the biphenyl (B1667301) system.
Table 1: Common DFT Functionals and Basis Sets for Organic Molecule Analysis
| Methodology | Description | Typical Application |
|---|---|---|
| B3LYP Functional | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. It is known for its balance of accuracy and computational cost. | Geometry optimization, vibrational frequency calculation, electronic properties. researchgate.net |
| M06-2X Functional | A high-nonlocality functional with a good performance for main-group thermochemistry, kinetics, and non-covalent interactions. | More accurate energy calculations and studies of intermolecular forces. researchgate.net |
| 6-311++G(d,p) Basis Set | A triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. | Provides a flexible description of the electron density, essential for anions, excited states, and systems with hydrogen bonds. researchgate.netnanoient.org |
Molecular orbital (MO) analysis, particularly of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nanoient.org
For this compound, the HOMO is expected to be localized primarily on the biphenyl backbone, which is the most electron-rich part of the molecule. In contrast, the LUMO is anticipated to be concentrated on the electron-deficient nitrophenyl ring, specifically involving the π* orbitals of the nitro group. This distribution suggests that the molecule would act as an electron acceptor in charge-transfer interactions. The calculated HOMO and LUMO energies show that charge transfer occurs within the molecule. nanoient.org
Table 2: Conceptual Frontier Molecular Orbital Properties
| Parameter | Significance | Predicted Characteristics for this compound |
|---|---|---|
| HOMO Energy | Correlates with ionization potential; indicates electron-donating ability. | Relatively low due to electron-withdrawing groups. |
| LUMO Energy | Correlates with electron affinity; indicates electron-accepting ability. | Low, indicating a strong propensity to accept electrons, localized on the nitrophenyl ring. |
| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and the energy of the lowest electronic transition. | A smaller gap suggests higher reactivity and lower energy for electronic excitation. nanoient.org |
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of this compound is dominated by rotation around the C-C single bond connecting the two phenyl rings. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states that separate them. Due to the bulky ortho substituents, there is a significant energy barrier to rotation, preventing the molecule from being planar.
Molecular dynamics (MD) simulations can provide insight into the dynamic behavior of the molecule over time. nih.gov By simulating the molecule's motion in a solvent box, MD can reveal how intermolecular interactions with the solvent and thermal energy influence its conformational preferences. nih.gov These simulations can track the fluctuations of the dihedral angle, showing the range of accessible conformations at a given temperature and the timescale of interconversion between them. This is crucial for understanding how the molecule's shape adapts in different chemical environments.
Prediction of Reactivity and Reaction Pathways
Computational chemistry offers powerful tools for predicting chemical reactivity. The analysis of the electronic structure provides immediate clues. The molecular electrostatic potential (MEP) map, for example, would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
For this compound, the regions around the nitro group and the acidic proton of the carboxyl group are expected to be highly electrophilic (electron-poor), while the phenyl rings will have regions of varying electron density. This information can be used to predict how the molecule will interact with other reagents.
Furthermore, computational models can be used to explore specific reaction mechanisms. For example, studies on related 2'-substituted biphenyl-2-carboxylic acids have shown that they undergo cyclization reactions. The reaction of this compound with lead tetra-acetate in refluxing benzene (B151609) yields 3,4-benzocoumarin as a major product. chemicalbook.com Quantum-chemical calculations can model the transition state of this intramolecular cyclization, determining the activation energy and confirming the most plausible reaction pathway.
Spectroscopic Property Simulations
Theoretical calculations are widely used to simulate and help interpret experimental spectra, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR). researchgate.net
DFT calculations can predict the vibrational frequencies of the molecule. semanticscholar.org By comparing the calculated IR spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode (e.g., stretching, bending) of a functional group. For this compound, key predicted vibrations would include the O-H stretch, C=O stretch of the carboxylic acid, and the asymmetric and symmetric N-O stretches of the nitro group.
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nanoient.orgmdpi.com These calculations can predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. The predicted spectrum serves as a powerful tool for assigning peaks in the experimental NMR spectrum and confirming the molecular structure. The calculations would reflect the deshielding effects of the electron-withdrawing groups and the magnetic anisotropy of the aromatic rings.
Table 3: Predicted Vibrational and NMR Spectral Data (Conceptual)
| Spectrum Type | Functional Group / Atom | Predicted Property and Rationale |
|---|---|---|
| IR Frequency | Carboxylic Acid (-COOH) | Strong C=O stretch (~1700-1750 cm⁻¹); Broad O-H stretch (~2500-3300 cm⁻¹). |
| IR Frequency | Nitro Group (-NO₂) | Strong asymmetric stretch (~1520-1560 cm⁻¹); Strong symmetric stretch (~1340-1380 cm⁻¹). |
| ¹H NMR Shift | Carboxylic Acid (O-H) | Singlet, downfield shifted (>10 ppm) due to acidity. |
| ¹H NMR Shift | Aromatic Protons (H) | Multiplets in the aromatic region (~7.2-8.2 ppm), with shifts influenced by proximity to electron-withdrawing groups. |
| ¹³C NMR Shift | Carbonyl Carbon (C=O) | Signal significantly downfield (~165-175 ppm). |
| ¹³C NMR Shift | Carbon attached to -NO₂ | Signal is deshielded due to the strong electron-withdrawing effect of the nitro group. |
Intermolecular Interactions and Self-Assembly Propensities
The functional groups on this compound—a carboxylic acid and a nitro group—endow it with a strong potential for directed intermolecular interactions. These non-covalent forces can lead to the formation of ordered supramolecular structures through self-assembly. nih.gov
The most dominant interaction is the hydrogen bonding between carboxylic acid moieties. Two molecules are highly likely to form a stable, centrosymmetric dimer via a pair of O-H···O=C hydrogen bonds. This is a very common and robust supramolecular synthon for carboxylic acids. mdpi.com
Beyond this primary interaction, other forces contribute to its assembly.
π-π Stacking: The biphenyl systems can engage in π-π stacking interactions. However, the significant twist in the molecular backbone will likely lead to offset or T-shaped stacking arrangements rather than a direct face-to-face overlap.
Dipole-Dipole Interactions: The polar nitro group introduces a strong local dipole, leading to dipole-dipole interactions that can help organize the molecules in the solid state.
Weak Hydrogen Bonds: The oxygen atoms of the nitro group can act as weak hydrogen bond acceptors for C-H donors from adjacent molecules.
Computational studies can model these interactions, calculating the binding energies of dimers and larger clusters to predict the most favorable self-assembly motifs, such as dimers, chains (catemers), or more complex networks. mdpi.comnih.gov
Vi. Applications in Materials Science and Industrial Organic Synthesis
Role as a Building Block in Complex Molecule Synthesis
2'-nitro-2-biphenylcarboxylic acid serves as a foundational building block in organic chemistry. ajgreenchem.com Its distinct functional groups offer orthogonal reactivity, allowing for stepwise chemical modifications to build more elaborate molecular architectures. Carboxylic acids, in general, are one of the most widely used categories of building blocks for creating diverse compound libraries. enamine.net
A primary application of this compound is its role as a precursor for advanced organic intermediates, particularly in the synthesis of pharmaceutically relevant substances. nih.govgoogle.com The nitro group is a versatile functionality that can undergo various transformations. nih.gov The most common and significant of these is its reduction to a primary amine, which converts the molecule into 2'-amino-2-biphenylcarboxylic acid. This transformation is pivotal as it yields a new bifunctional intermediate with different reactive properties. mdpi.com
The resulting aminobenzoic acid derivative is a key intermediate for synthesizing a range of more complex molecules. The use of nitroarenes as precursors for primary amines is a well-established and promising strategy in sustainable, pharmaceutical-oriented organic synthesis. nih.gov Biphenyl-2-carboxylic acid derivatives are recognized as crucial intermediates in the production of valuable pharmaceutical active ingredients. google.com
The substituted biphenyl (B1667301) framework of this compound is fundamental to the synthesis of chiral biphenyl derivatives. Biphenyls can exhibit a form of axial chirality known as atropisomerism when rotation around the single bond connecting the two aryl rings is sufficiently hindered. The presence of substituents at the ortho positions, such as the carboxylic acid and nitro groups in the parent compound, is a prerequisite for this phenomenon.
Enantiopure chiral biphenyls are highly sought after, particularly as ligands in asymmetric catalysis. The synthesis of such molecules can be achieved through various methods, including the strategic introduction of chiral amino groups onto the biphenyl backbone. researchgate.net For instance, enantiopure 2-(dicyclohexylphosphino)-1,1′-biphenyl derivatives with a chiral amino group in the 2′-position have been prepared for use as effective ligands in palladium-catalyzed reactions. researchgate.net The distinct functional groups on this compound provide the necessary handles for introducing chiral auxiliaries or for resolving racemic mixtures to obtain these valuable, chirally pure molecules.
Development of Functional Materials
The rigid biphenyl core and reactive functional groups of this compound and its derivatives make them suitable for incorporation into a variety of functional materials, from polymers to advanced electronic components.
Biphenyl derivatives are important components in polymer science, where they are used as building blocks to construct polymer chains. bldpharm.com The bifunctionality of molecules derived from this compound, such as its amino-acid derivative, allows them to act as monomers. These monomers can be integrated into polymer backbones, such as polyamides or polyesters, through condensation polymerization. The inclusion of the rigid biphenyl unit can enhance the thermal stability and mechanical strength of the resulting polymers, while also imparting specific optical and electronic properties.
Biphenyl derivatives are crucial intermediates for producing materials used in the fluorescent layers of organic light-emitting diodes (OLEDs). ajgreenchem.com The biphenyl scaffold forms the structural basis for many compounds with significant pharmacological and electronic activities. ajgreenchem.com While this compound itself may not be the final active material, it serves as a key starting point. Through synthetic modifications, such as the transformations described in section 6.1.1, it can be converted into the more complex, conjugated molecules required for OLED applications. These materials leverage the inherent electronic properties of the biphenyl system to achieve efficient light emission.
In the construction of crystalline materials, this compound can act as an organic ligand. Its carboxylate group is capable of coordinating to metal ions to form extended one-, two-, or three-dimensional networks known as coordination polymers or metal-organic frameworks (MOFs). mdpi.com
The table below details research findings on the use of various substituted biphenyl carboxylic acids as ligands in the synthesis of coordination polymers and MOFs, illustrating the versatility of this class of compounds.
| Ligand | Metal Ion(s) | Resulting Structure | Key Findings |
| Biphenyl-2,2',5,5'-tetracarboxylic acid | Zn(II) | 3D porous network and a 2,4-connected network | The ligand combines with Zn²⁺ ions in µ₄-coordination modes; the resulting complexes show strong fluorescence. nih.gov |
| Biphenyl-2,2',5,5'-tetracarboxylic acid | Co(II) | 3D networks | The ligand bridges Co²⁺ ions in different µ₄-coordination modes, leading to the formation of 1D chains that are further linked into 3D structures. nih.gov |
| Biphenyl-2,4,6,3′,5′-pentacarboxylic acid | Co(II) | Six different coordination polymers with varied dimensionality (0D to 3D) | The final structure is highly dependent on pH and the specific N-donor coligand used, demonstrating structural diversity. rsc.org |
| Biphenyl-3,3′,5,5′-tetracarboxylic acid | Zn(II), Co(II) | 3D pillared-layer frameworks | The frameworks exhibit selective adsorption of CO₂ over N₂ and CH₄. |
Industrial Scale Synthetic Processes
One of the prominent industrial methods for producing derivatives of biphenyl-2-carboxylic acid involves the saponification of a (2-oxazolinyl)-2-biphenyl intermediate. This process is detailed in several patents and is designed for large-scale manufacturing due to its efficiency as a one-pot process. google.com This method overcomes the challenges of low solubility and difficult separation often encountered in other large-scale saponification processes. google.com
The general approach begins with the coupling of an aromatic Grignard reagent with a (2-methoxyphenyl)-2-oxazoline derivative to form the (2-oxazolinyl)-2-biphenyl precursor. google.com This precursor is then subjected to acidic saponification under high temperature and pressure to yield the desired biphenyl-2-carboxylic acid derivative. google.com While the patents cover a broad range of substitutions, including nitro groups, a specific industrial example for this compound is not explicitly detailed. google.comgoogle.com
Another viable, and historically significant, method for the synthesis of biphenyl derivatives is the Ullmann condensation. organic-chemistry.org This reaction involves the copper-catalyzed coupling of two aryl halides. organic-chemistry.orgscispace.com For the synthesis of this compound, this would typically involve the reaction of a 2-halobenzoic acid derivative with a 1-halo-2-nitrobenzene. The classic Ullmann reaction often requires high temperatures and stoichiometric amounts of copper. organic-chemistry.org However, modern advancements have introduced more efficient catalytic systems. A Chinese patent describes a method for preparing the precursor 2-nitrobiphenyl (B167123) using an Ullmann reaction with copper powder as a catalyst, highlighting its cost-effectiveness for industrial production by avoiding precious metal catalysts. google.com
The Suzuki-Miyaura coupling is a more contemporary and highly versatile method for creating carbon-carbon bonds between aryl groups. researchgate.netmdpi.com This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide. For the synthesis of this compound, this would involve reacting a 2-halobenzoic acid (or its ester) with (2-nitrophenyl)boronic acid, or vice versa. The Suzuki coupling is favored in the pharmaceutical industry due to its mild reaction conditions and high functional group tolerance. mdpi.com Research has been conducted on the Suzuki cross-coupling for the synthesis of 2-nitrobiphenyls, which are direct precursors to the target molecule. rsc.org Green synthesis approaches using water-soluble catalysts have also been explored for the synthesis of biphenyl carboxylic acids via Suzuki coupling, which could be adapted for industrial processes. researchgate.net
The following tables summarize the typical reaction parameters for these industrial-scale synthetic processes.
Table 1: Industrial Saponification of (2-Oxazolinyl)-2-Biphenyl Precursors
| Parameter | Value/Condition | Source |
| Starting Material | (2-Oxazolinyl)-2-biphenyl derivative | google.com |
| Reagent | Hydrochloric acid (aqueous solution, ~24%) | google.com |
| Solvent | Inert organic solvent (e.g., methylcyclohexane, toluene) | google.comgoogle.com |
| Temperature | 120-160 °C (preferably 140-145 °C) | google.comgoogle.com |
| Pressure | 3-6 bar | google.comgoogle.com |
| Reaction Time | 3-10 hours (typically 4-8 hours) | google.comgoogle.com |
| Work-up | Separation of aqueous and organic phases, extraction, precipitation by acidification, centrifugation, and drying | google.comgoogle.com |
Table 2: Representative Conditions for Ullmann Condensation
| Parameter | Value/Condition | Source |
| Starting Materials | 2-halobenzoic acid derivative and 1-halo-2-nitrobenzene | organic-chemistry.orggoogle.com |
| Catalyst | Copper powder or copper salts | organic-chemistry.orggoogle.com |
| Solvent | High-boiling polar solvents (e.g., DMF, nitrobenzene) or solvent-free | organic-chemistry.orgrsc.org |
| Temperature | Often > 200 °C (classic conditions) | organic-chemistry.orgscispace.com |
| Reaction Time | 5-8 hours (example for 2-nitrobiphenyl) | google.com |
| Key Features | Avoids precious metal catalysts, suitable for large-scale production due to low catalyst cost. | google.com |
Table 3: General Parameters for Suzuki-Miyaura Coupling
| Parameter | Value/Condition | Source |
| Starting Materials | Aryl halide (e.g., 2-chlorobenzoic acid) and Arylboronic acid (e.g., (2-nitrophenyl)boronic acid) | researchgate.netrsc.org |
| Catalyst | Palladium complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | rsc.orgresearchgate.net |
| Base | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) | researchgate.net |
| Solvent | Aqueous solutions, organic solvents (e.g., DME, toluene), or biphasic systems | mdpi.comresearchgate.net |
| Temperature | Room temperature to reflux, often mild conditions | researchgate.net |
| Reaction Time | Can be as short as a few hours | researchgate.net |
| Key Features | High functional group tolerance, mild conditions, high yields. | mdpi.com |
Q & A
Q. What are the optimal synthetic pathways for 2'-nitro-2-biphenylcarboxylic acid, and how can purity be maximized?
Methodological Answer: The synthesis of nitro-substituted biphenylcarboxylic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to form the biphenyl core, followed by nitration and oxidation steps. For example:
Biphenyl Formation : Use palladium-catalyzed coupling between aryl halides and boronic acids .
Nitration : Introduce the nitro group at the 2'-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts .
Carboxylic Acid Formation : Oxidize a methyl or aldehyde substituent to the carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .
Purification : Recrystallize from ethanol/water mixtures or use preparative HPLC to achieve >98% purity .
Q. How should this compound be stored to ensure stability?
Methodological Answer:
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm biphenyl connectivity and nitro/carboxylic acid positions. Aromatic protons near nitro groups show downfield shifts (δ 8.0–8.5 ppm) .
- IR : Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and carboxylic acid O-H stretching (~2500–3000 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M-H]⁻ at m/z 258.05 (calculated for C₁₃H₈NO₄) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model electron density maps, identifying electrophilic regions (e.g., nitro group) and nucleophilic sites (carboxylic acid).
- Transition State Analysis : Simulate reaction pathways for decarboxylation or nitro reduction to guide experimental design .
- Validation : Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots) .
Q. How to resolve contradictions in reported melting points or solubility data?
Methodological Answer:
- Reproducibility : Standardize measurement protocols (e.g., differential scanning calorimetry at 5°C/min heating rate) .
- Impurity Analysis : Use HPLC-MS to detect trace impurities (<1%) that may alter physical properties .
- Solvent Effects : Document solvent polarity (e.g., logP) and temperature precisely, as solubility can vary significantly in DMSO vs. aqueous buffers .
Q. What strategies are effective for studying the biological activity of this compound?
Methodological Answer:
- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC values) or cytotoxicity via MTT assays against cancer cell lines .
- Molecular Docking : Model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential) using AutoDock Vina .
- Metabolic Stability : Use liver microsomes to assess pharmacokinetic properties and identify metabolic hotspots (e.g., nitro reduction to amine) .
Q. How can regioselectivity challenges in nitration be addressed?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the biphenyl core to steer nitration to the 2'-position .
- Alternative Nitration Agents : Use acetyl nitrate (AcONO₂) in CH₂Cl₂ for milder conditions, reducing ortho/para competition .
- Post-Synthetic Modification : Employ late-stage functionalization via C-H activation with transition metal catalysts .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields for this compound?
Methodological Answer:
- Variable Control : Document reaction parameters rigorously (e.g., catalyst loading, stirring rate, solvent purity) .
- Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., di-nitrated isomers) that may reduce yield .
- Statistical Validation : Perform triplicate experiments with error margins; apply ANOVA to assess significance of yield differences .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
